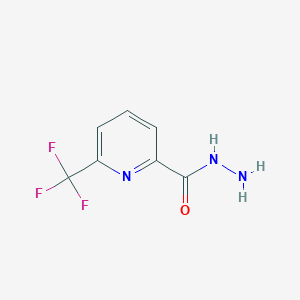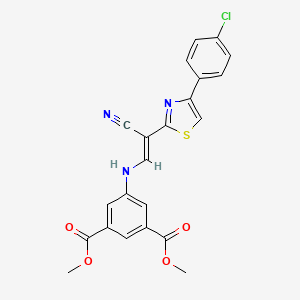
6-(Trifluoromethyl)picolinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)picolinohydrazide is a chemical compound with the molecular formula C7H6F3N3O and a molecular weight of 205.14 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, trifluoromethyl groups are known to participate in various reactions. For instance, they can be generated by anodic oxidation of sodium triflinate, an inexpensive and readily available CF3 source .Physical And Chemical Properties Analysis
This compound is a laboratory chemical with a molecular weight of 205.14 . Detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and Spectroscopic Studies : Picolinohydrazide derivatives, such as (Z)-N′-(2-oxoindolin-3-ylidene)picolinohydrazide and its metal complexes, have been synthesized and characterized using spectroscopic techniques. These compounds show potential as growth-inhibiting agents against pathogenic bacteria and exhibit antitumor activity (Rakha, El‐Gammal, Metwally, & El-Reash, 2014).
Application in Sensory Devices
- Fluorescence Probe for Al3+ : A diarylethene with a 6-(hydroxymethyl)picolinohydrazide unit has been developed as a highly selective and sensitive fluorescence probe for aluminum ions (Al3+), showing a remarkable 95-fold enhancement in fluorescence intensity (Zhang, Wang, Liu, Fan, & Pu, 2016).
Chemical and Biological Activity
Anticancer Evaluation : A Benzothiazole derivative, showing broad-spectrum antiproliferative activity against various human cancer cell lines, was synthesized with a structural modification that included a picolinohydrazide unit (El-Damasy, Cho, Nam, Pae, & Keum, 2016).
Ligands in Catalysis : Picolinohydrazides have been evaluated as ligands in the zinc-catalyzed hydrosilylation of ketones, showcasing their utility in chemical catalysis (Surzhko, Roisnel, Le Grel, Grel, Lalli, & Argouarch, 2017).
Magnetic Properties and Molecular Magnets
- Magnetocaloric Effect and Magnetic Relaxation : Hexanuclear lanthanide complexes featuring picolinohydrazide units exhibit remarkable magnetocaloric effects and slow magnetic relaxation behavior, useful in the study of molecular magnets (Wang, Xue, Jing, Ma, Yang, Luo, & Wu, 2020).
Analytical Applications
Visual Detection Sensors : Picolinohydrazide derivatives have been used to develop sensors for detecting various ions like Fe3+ and Cu2+, showcasing their application in environmental monitoring and bioimaging (Goswami, Das, Aich, Sarkar, Mondal, Quah, & Fun, 2013).
Fenton Reaction Acceleration : In environmental chemistry, picolinic acid, a related compound, has been used to accelerate the Fenton reaction for the degradation of pollutants, highlighting its role in environmental remediation (Yang, Shan, Pan, & Pignatello, 2021).
Safety and Hazards
Direcciones Futuras
Trifluoromethyl groups, such as the one in 6-(Trifluoromethyl)picolinohydrazide, are of significant interest in pharmaceutical and agrochemical products. The comprehensive coverage on trifluoromethylation reactions is expected to enrich the community towards further improvements in the field, in turn improving the propensity towards further development of agrochemical drugs .
Propiedades
IUPAC Name |
6-(trifluoromethyl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)5-3-1-2-4(12-5)6(14)13-11/h1-3H,11H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXMXMWRXBJKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid](/img/structure/B2586015.png)
![4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2586016.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2586017.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2586020.png)
![(E)-4-(Dimethylamino)-N-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)but-2-enamide](/img/structure/B2586022.png)
![3-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2586024.png)

![1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine](/img/structure/B2586027.png)

![Ethyl 4-(4-ethylphenyl)-2-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2586029.png)

![(E)-N-[(5-Chloro-2H-indazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2586035.png)
![4-fluoro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2586037.png)
![(3S,5S,8R,9S,10S,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2586038.png)